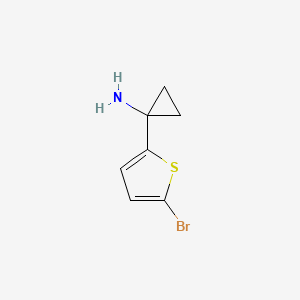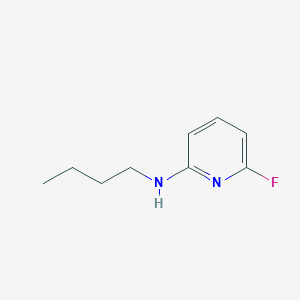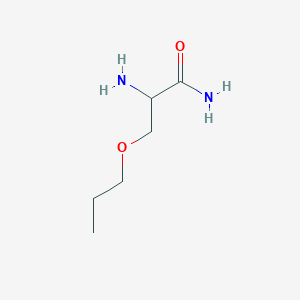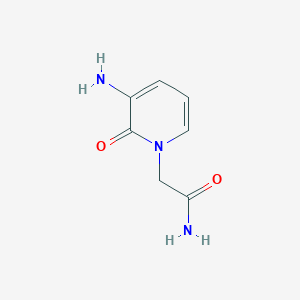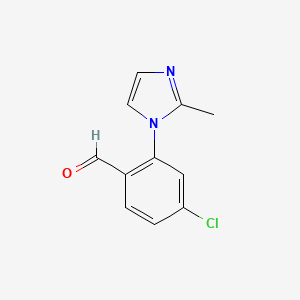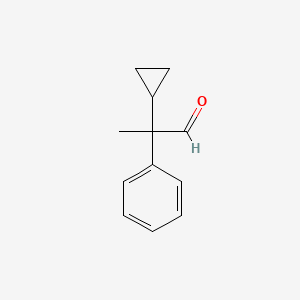
2-Cyclopropyl-2-phenylpropanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropyl-2-phenylpropanal is an organic compound with the molecular formula C12H14O It is characterized by a cyclopropyl group and a phenyl group attached to a propanal backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-2-phenylpropanal can be achieved through several methods. One common approach involves the reaction of cyclopropyl methyl ketone with methoxymethyl triphenylphosphonium chloride in the presence of a base, followed by acidified hydrolysis . This method yields this compound with high efficiency and minimal by-products.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized to ensure high yield and purity, often employing continuous flow reactors and advanced purification techniques to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Cyclopropyl-2-phenylpropanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: 2-Cyclopropyl-2-phenylpropanoic acid.
Reduction: 2-Cyclopropyl-2-phenylpropanol.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2-Cyclopropyl-2-phenylpropanal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of therapeutic agents.
Mécanisme D'action
The mechanism of action of 2-Cyclopropyl-2-phenylpropanal involves its interaction with specific molecular targets. The compound can undergo enzymatic reactions, such as cyclopropane ring opening, leading to the formation of covalent bonds with target enzymes . This interaction can modulate the activity of the enzymes and affect various biochemical pathways.
Comparaison Avec Des Composés Similaires
2-Phenylpropanal: Similar in structure but lacks the cyclopropyl group.
2-Cyclopropylpropanal: Similar but lacks the phenyl group.
2-Phenyl-2-propanol: The alcohol derivative of 2-Phenylpropanal.
Uniqueness: 2-Cyclopropyl-2-phenylpropanal is unique due to the presence of both cyclopropyl and phenyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound in synthetic chemistry and industrial applications.
Propriétés
Formule moléculaire |
C12H14O |
|---|---|
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
2-cyclopropyl-2-phenylpropanal |
InChI |
InChI=1S/C12H14O/c1-12(9-13,11-7-8-11)10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3 |
Clé InChI |
QXOAVOZYPUABDY-UHFFFAOYSA-N |
SMILES canonique |
CC(C=O)(C1CC1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


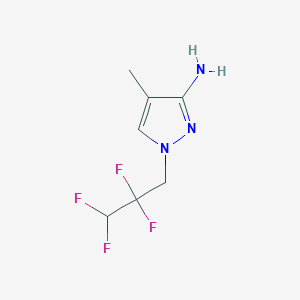

![2-Methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15276703.png)
![1-{Bicyclo[2.2.2]octan-2-yl}butane-1,3-dione](/img/structure/B15276708.png)
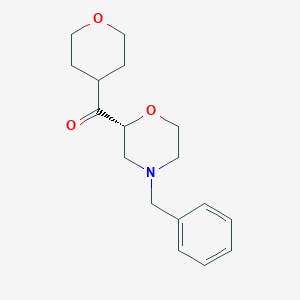
![4-[(But-3-yn-1-yl)amino]-2-methylpyrimidine-5-carboxylic acid](/img/structure/B15276724.png)
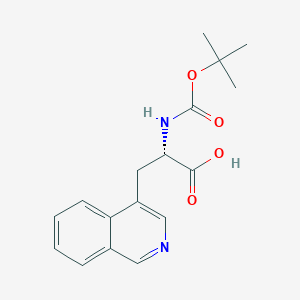

![2-[6-(Dimethylamino)pyridin-3-yl]-2-methylpropanoic acid](/img/structure/B15276737.png)
